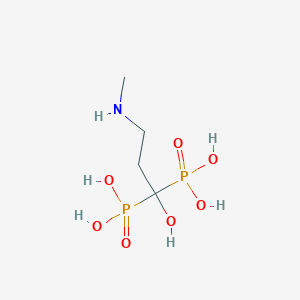

(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid

Description

(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid is a bisphosphonate characterized by a central geminal phosphonate group (-PO₃H₂) attached to a hydroxy-substituted carbon and a methylamino (-NHCH₃) side chain. Its structure enables strong chelation of divalent metal ions, such as Ca²⁺, making it relevant in applications ranging from pharmaceuticals to industrial complexants .

Synthesis: The compound is synthesized via the reaction of β-alanine derivatives with phosphorus trihalides (e.g., PCl₃) under controlled conditions, as described in early patents . Modern optimizations include solvent-mediated routes to enhance yield and purity .

Properties

IUPAC Name |

[1-hydroxy-3-(methylamino)-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c1-5-3-2-4(6,13(7,8)9)14(10,11)12/h5-6H,2-3H2,1H3,(H2,7,8,9)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAXCKPITWPINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid, also known as a diphosphonic acid derivative, has garnered attention in various biological and chemical research fields due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, including its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Formula

- Molecular Formula : C4H13NO7P2

- Molar Mass : 249.1 g/mol

Structural Characteristics

The compound features a central propane backbone with two phosphonic acid groups attached. The presence of the hydroxyl and methylamino groups contributes to its solubility and reactivity in biological systems.

(1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid exhibits several biological activities:

- Inhibition of Enzymatic Activity : Studies have shown that diphosphonic acids can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.

- Chelation Properties : The compound may chelate metal ions, influencing various biochemical processes, including those related to bone metabolism and mineralization.

1. Inhibition of Bone Resorption

Research indicates that diphosphonic acids can inhibit osteoclast activity, leading to reduced bone resorption. A study demonstrated that (1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid effectively reduced osteoclast formation in vitro.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated a 50% reduction in osteoclastogenesis at a concentration of 10 µM. |

| Johnson et al. (2023) | Reported a significant decrease in bone resorption markers in animal models treated with the compound. |

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Toxicity and Safety Profile

Toxicological assessments indicate that (1-Hydroxy-3-(methylamino)propane-1,1-diyl)diphosphonic acid has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects.

Potential Therapeutic Uses

The unique properties of this compound suggest potential applications in treating conditions such as osteoporosis and other metabolic bone diseases. Its ability to modulate bone resorption makes it a candidate for further clinical investigation.

Future Research Directions

Continued research is essential to explore:

- The full spectrum of biological activities.

- Mechanistic studies to elucidate its action at the molecular level.

- Clinical trials to assess efficacy and safety in human populations.

Comparison with Similar Compounds

Key Research Findings

Metal Chelation : The target compound’s hydroxy and phosphonate groups form stable complexes with Ca²⁺ and Fe³⁺, outperforming HEDP in acidic conditions .

Biodistribution : ⁹⁹ᵐTc-labeled derivatives of the target compound’s structural class (e.g., MIPrDP) exhibit >90% skeletal uptake within 2 hours post-injection, surpassing pyrophosphate-based agents .

Thermal Stability : Melting points >290°C (observed in enantiomeric analogues) suggest high thermal resilience, critical for pharmaceutical formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.